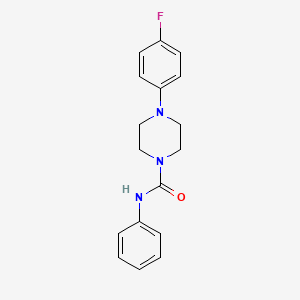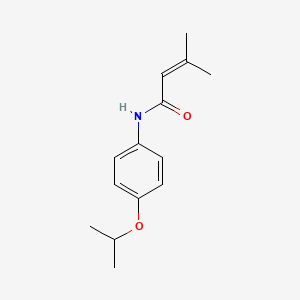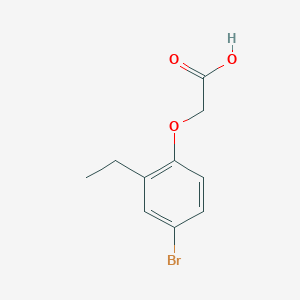
4-(4-fluorophenyl)-N-phenyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-phenyl-1-piperazinecarboxamide is a chemical compound involving arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents, which are pharmacophoric groups found in several antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors, indicating a significant role in drug design and synthesis for therapeutic uses (Sikazwe et al., 2009).
Synthesis Analysis
The synthesis of related compounds often involves complex chemical procedures aimed at enhancing their therapeutic efficacy. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the intricate steps involved in synthesizing fluoro-substituted compounds (Qiu et al., 2009).
Molecular Structure Analysis
Piperazine derivatives, including compounds like this compound, are pivotal in the design of drugs with various therapeutic uses. The molecular structure of these compounds, characterized by a piperazine nucleus, significantly influences their medicinal potential, affecting their pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).
Chemical Reactions and Properties
The introduction of fluorine atoms into organic compounds, such as the synthesis of fluorine-substituted 1,2,4-triazine and related hetero-polycyclic nitrogen systems, often results in enhanced physical, chemical, and medicinal properties. These improvements include increased stability, hydrophobic effects, and biological activities, which are crucial for the efficacy of pharmaceuticals (Bakhotmah & Al-Otaibi, 2020).
Physical Properties Analysis
The study of piperazine derivatives, including their physical properties, is essential for understanding their behavior in biological systems. For instance, N-dealkylation of arylpiperazine derivatives, a common metabolic pathway for many clinically used drugs, highlights the importance of analyzing these compounds' physical and metabolic characteristics to predict their therapeutic efficacy and safety profile (Caccia, 2007).
Chemical Properties Analysis
Piperazine scaffolds are integral to a vast array of therapeutic drugs due to their diverse chemical properties, which can be modified to enhance drug efficacy and reduce adverse effects. The structural activity relationship (SAR) studies of piperazine and its analogues demonstrate the potential for creating more effective and safer pharmaceuticals by altering the substituents on the piperazine ring (Chaudhary et al., 2023).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBMQPJQUFCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-propyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5653484.png)
![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)
![2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5653521.png)
![3-isopropyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5653531.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)

![N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653565.png)

![N-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653577.png)
![5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5653582.png)
![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)